2-Ethyl-3-hydroxy-3-methylpentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethyl-3-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-6(7(9)10)8(3,11)5-2/h6,11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
XAPBKWKNZKIIJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(C)(CC)O |
Origin of Product |
United States |
Stereochemical Complexity and Conformational Analysis
Elucidation of Stereoisomeric Forms and Chiral Centers
The presence of stereocenters in 2-Ethyl-3-hydroxy-3-methylpentanoic acid gives rise to multiple stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities.
Diastereomeric and Enantiomeric Relationships
This compound possesses two chiral centers, at the C2 and C3 positions. The C2 carbon is bonded to a hydrogen atom, an ethyl group, a carboxyl group, and the rest of the carbon chain. The C3 carbon is bonded to a hydroxyl group, a methyl group, an ethyl group, and the rest of the carbon chain. The presence of two chiral centers means that a maximum of 22, or four, stereoisomers can exist.
These four stereoisomers consist of two pairs of enantiomers. The diastereomeric relationships exist between stereoisomers that are not mirror images of each other. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers, for example, is diastereomeric.
Table 1: Stereoisomeric Relationships of this compound
| Stereoisomer | Relationship to (2R,3R) | Relationship to (2S,3S) | Relationship to (2R,3S) | Relationship to (2S,3R) |
|---|---|---|---|---|
| (2R,3R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (2S,3S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (2R,3S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (2S,3R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Absolute Configuration Determination Methodologies
One of the most definitive methods is X-ray crystallography of a single crystal of a pure stereoisomer or a derivative. This technique provides a detailed three-dimensional map of the molecule, allowing for the unambiguous assignment of the absolute configuration.
Chiral chromatography , particularly gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, can be used to separate the stereoisomers. By comparing the retention times with those of standards of known absolute configuration, the configuration of the separated isomers can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy , in conjunction with chiral derivatizing agents, is another powerful tool. By converting the enantiomers or diastereomers into new diastereomeric compounds with a chiral reagent of known configuration, the resulting NMR spectra will show distinct signals for each isomer, which can be used to deduce the original absolute configuration.
Computational and Spectroscopic Approaches to Conformational Preferences
The biological activity and physical properties of this compound are not only dependent on its absolute configuration but also on its preferred three-dimensional shape, or conformation. Various computational and spectroscopic methods are utilized to investigate these conformational preferences.
Theoretical Calculations (e.g., DFT, Molecular Dynamics)
Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to predict the electronic structure of molecules. For this compound, DFT can be employed to calculate the energies of different possible conformations. By identifying the lowest energy conformations, the most stable and likely shapes of the molecule can be predicted. These calculations can also provide insights into intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups, which significantly influence the conformational landscape.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of the atoms in the molecule, MD can explore the different conformations that are accessible at a given temperature and in a specific environment (e.g., in solution). This method allows for the visualization of conformational changes and the calculation of the relative populations of different conformers.
Advanced NMR Spectroscopy for Conformational Studies
Analysis of coupling constants (J-values) between adjacent protons can also provide information about the dihedral angles between them, which are key parameters in defining the molecular conformation. By comparing experimentally measured J-values with those predicted for different theoretical conformations, the preferred conformation in solution can be inferred.
Circular Dichroism (CD) Spectroscopy for Chiral Assignment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. Each stereoisomer of this compound will have a unique CD spectrum.
By comparing the experimental CD spectrum of an unknown stereoisomer with the theoretically predicted spectrum for a specific absolute configuration (calculated using methods like time-dependent DFT), the absolute configuration can be assigned. This technique is particularly useful when crystals suitable for X-ray crystallography cannot be obtained. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.
Synthetic Strategies and Chemical Transformations
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.org For 2-Ethyl-3-hydroxy-3-methylpentanoic acid, the most logical disconnection is at the C2–C3 bond. This bond is strategically positioned between the carboxyl group and the hydroxyl group, pointing to a powerful carbon-carbon bond-forming reaction: the aldol (B89426) reaction. libretexts.orgyoutube.com
This retro-aldol disconnection simplifies the molecule into two key synthons: an enolate derived from a propanoic acid equivalent and the ketone, pentan-3-one. The corresponding reagents for these synthons would be an ester of propanoic acid (such as ethyl propanoate) and pentan-3-one. This approach is highly convergent and utilizes readily available starting materials.
An alternative, though less common, disconnection could be considered across the C3–C4 bond. This would involve a Grignard-type addition of an ethyl magnesium halide to a β-keto ester, ethyl 2-formyl-2-methylbutanoate. However, the aldol-based disconnection is generally more direct and offers superior control over stereochemistry.
| Retrosynthetic Disconnection | Key Reaction | Precursors |
| C2–C3 Bond | Aldol Addition | Ethyl Propanoate (Enolate Source) + Pentan-3-one (Electrophile) |
| C3–C4 Bond | Grignard Reaction | Ethyl Magnesium Halide + Ethyl 2-formyl-2-methylbutanoate |
Total Synthesis Approaches
Building upon the retrosynthetic analysis, several forward-synthetic approaches can be devised to construct this compound. These methods can be tailored to control the stereochemistry at the two newly formed chiral centers (C2 and C3).
Diastereoselective Synthesis
A diastereoselective synthesis aims to control the relative configuration of the stereocenters. In the context of an aldol addition, this means selectively forming either the syn or the anti diastereomer. The stereochemical outcome is often dictated by the geometry of the enolate (Z or E) and the nature of the metal counter-ion, which influences the geometry of the transition state. pharmacy180.com
The Zimmerman-Traxler model is often used to predict the stereochemical outcome of metal-enolate-based aldol reactions. Boron enolates, in particular, are known to provide high levels of diastereoselectivity due to their short boron-oxygen bond lengths, which lead to a more compact and sterically demanding six-membered chair-like transition state. pharmacy180.com
For the synthesis of this compound, the Z-enolate of ethyl propanoate, formed using a strong base like lithium diisopropylamide (LDA) or via reaction with dibutylboron triflate (Bu₂BOTf) and a hindered base, would be expected to react with pentan-3-one to favor the syn-diastereomer. pharmacy180.commdpi.com Conversely, the E-enolate could be used to favor the anti-diastereomer, although generating E-enolates of esters can be more challenging.
Table of Reagents for Diastereoselective Aldol Reactions
| Enolate Type | Typical Reagents | Predicted Major Diastereomer |
|---|---|---|
| Z-Boron Enolate | Dibutylboron triflate (Bu₂BOTf), Triethylamine (Et₃N) | syn |
| E-Boron Enolate | Dicyclohexylboron chloride (c-Hex₂BCl), Triethylamine (Et₃N) | anti |
| Z-Lithium Enolate | Lithium diisopropylamide (LDA), HMPA | syn |
Enantioselective Synthesis (e.g., Chiral Auxiliary, Asymmetric Catalysis)
An enantioselective synthesis seeks to control the absolute configuration of the stereocenters, producing a single enantiomer. This can be achieved using chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary Approach: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. nih.gov After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The Evans oxazolidinones are a prominent class of chiral auxiliaries used for asymmetric aldol reactions. mdpi.com
A potential enantioselective synthesis would involve acylating an Evans chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride to form an N-propionyl imide. The boron enolate of this imide can then be generated and reacted with pentan-3-one. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the ketone to approach from the less hindered face, thereby inducing high stereoselectivity. mdpi.com Subsequent hydrolysis of the imide would release the enantiomerically enriched this compound and recover the chiral auxiliary.
Asymmetric Catalysis: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For an aldol reaction, a chiral Lewis acid could be used to coordinate to the ketone (pentan-3-one), rendering one of its faces more susceptible to attack by the enolate of ethyl propanoate.
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. magtech.com.cnnih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity.
One plausible biocatalytic route would be the asymmetric reduction of a precursor β-keto ester, ethyl 2-ethyl-3-oxo-3-methylpentanoate. A ketoreductase (KRED) enzyme, often found in microorganisms like baker's yeast, could selectively reduce the ketone to the corresponding hydroxyl group, establishing the stereocenter at C3 with high enantiomeric excess. nih.gov
Another advanced approach involves a two-enzyme cascade. nih.gov This could hypothetically involve an enzymatic aldol addition reaction catalyzed by an aldolase. Aldolases are enzymes that naturally catalyze aldol reactions, and they could potentially be engineered to accept pentan-3-one and an appropriate propanoate derivative as substrates to form the C2-C3 bond with high stereocontrol.
Chemical Derivatization for Research Applications
The functional groups of this compound—the carboxylic acid and the tertiary alcohol—can be chemically modified to create derivatives for various research purposes.
Formation of Esters and Amides for Functional Probes
The carboxylic acid moiety is a prime handle for derivatization into esters and amides. libretexts.org These derivatives can be used as functional probes, for example, by attaching a reporter group like a fluorophore or a biotin (B1667282) tag, which allows for visualization or affinity-based purification in biological systems.
Esterification: Esters can be readily formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, reacting this compound with a fluorescent alcohol in the presence of a catalyst like sulfuric acid would yield a fluorescently tagged ester probe.
Amidation: Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with an amine. researchgate.net Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC). This method allows for the coupling of the molecule to a wide range of primary and secondary amines, including those attached to reporter molecules or solid supports for affinity chromatography.
Regioselective and Stereoselective Functionalizations
The structure of this compound possesses two chiral centers, at C2 and C3, which means it can exist as four possible stereoisomers (two pairs of enantiomers). The presence of a hydroxyl group and a carboxylic acid group offers multiple sites for functionalization. Achieving regioselectivity (differentiating between the two functional groups) and stereoselectivity (controlling the configuration of the chiral centers) is paramount in the synthesis and modification of such molecules.
Regioselective Functionalization:
The selective reaction of either the hydroxyl or the carboxylic acid group can be achieved through the use of protecting groups. For instance, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) to prevent it from reacting while transformations are carried out on the hydroxyl group. Conversely, the hydroxyl group can be protected with a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) to allow for selective reactions at the carboxylic acid moiety.
Table 1: Potential Regioselective Reactions
| Target Functional Group | Reagent/Reaction | Product |
| Carboxylic Acid | Methanol, Acid Catalyst | Methyl 2-ethyl-3-hydroxy-3-methylpentanoate |
| Hydroxyl Group | TBDMSCl, Imidazole | 2-Ethyl-3-(tert-butyldimethylsilyloxy)-3-methylpentanoic acid |
Stereoselective Functionalization:
The stereoselective synthesis of a specific diastereomer of this compound would likely involve an aldol reaction between a propionate (B1217596) enolate (or its equivalent) and pentan-3-one. The stereochemical outcome of this reaction can be influenced by the choice of chiral auxiliaries, metal enolates, and reaction conditions. For example, the use of Evans' chiral auxiliaries can provide high levels of diastereoselectivity in aldol additions.
Subsequent functionalizations can also be performed stereoselectively. For instance, the reduction of a keto group at C3 of a precursor molecule using chiral reducing agents like (R)- or (S)-CBS reagents could yield the desired stereoisomer of the hydroxyl group.
Table 2: Hypothetical Stereoselective Aldol Reaction
| Enolate Source (with Chiral Auxiliary) | Aldehyde/Ketone | Expected Major Diastereomer |
| (S)-4-benzyl-2-oxazolidinone propionimide | Pentan-3-one | (2R, 3S) or (2R, 3R) - dependent on enolate geometry |
Preparation of Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of this compound are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of such labeled compounds involves incorporating isotopes like Carbon-13 (¹³C), Deuterium (²H or D), or Oxygen-18 (¹⁸O) at specific positions in the molecule.
The preparation of these analogs would typically start from commercially available, isotopically labeled starting materials. For example, to label the carboxylic acid carbon, one could use ¹³C-labeled carbon dioxide (¹³CO₂) in a carboxylation reaction of an appropriate Grignard reagent. Labeling at other positions would require correspondingly labeled precursors in the synthetic sequence.
Table 3: Potential Strategies for Isotopic Labeling
| Desired Labeled Position | Labeled Starting Material | Synthetic Step |
| C1 (Carboxyl Carbon) | ¹³CO₂ | Grignard carboxylation |
| C2 (Ethyl Group) | [1-¹³C]-Ethyl iodide | Alkylation of a malonic ester derivative |
| C3 (Methyl Group) | [¹³C]-Methyl iodide | Grignard reaction with a suitable ketone precursor |
These labeled analogs can then be used in various studies. For instance, by tracing the fate of the isotopic label in a chemical reaction using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the mechanism of bond formation and cleavage can be elucidated.
Biochemical Roles and Metabolic Pathway Elucidation
Occurrence and Distribution in Non-Human Biological Systems
Microbial Production and Secretion
Currently, there are no published studies that identify 2-Ethyl-3-hydroxy-3-methylpentanoic acid as a metabolite produced or secreted by any microbial species. Research on microbial fatty acid and polyketide synthesis has uncovered a vast array of branched and hydroxylated compounds, but this particular ethyl- and methyl-branched hydroxy acid has not been reported as a natural product of fermentation or other microbial processes.
Presence in Plant and Animal Model Extracts (non-human)
Similarly, the scientific literature lacks any reports of this compound being isolated from or identified in extracts from plant or non-human animal models. Metabolomic studies of various organisms have not listed this compound among the identified endogenous or exogenous molecules.
Biosynthetic Pathways and Enzymatic Mechanisms
Precursor Identification and Pathway Mapping
In the absence of any identified natural occurrence of this compound, no biosynthetic pathway has been proposed or mapped. Consequently, the precursor molecules that would be required for its synthesis in a biological system remain purely speculative. While the biosynthesis of other branched-chain fatty acids is known to utilize precursors derived from amino acid metabolism, a direct link to the formation of this specific compound has not been established.
Characterization of Key Biosynthetic Enzymes (e.g., Ketol-acid reductoisomerase, dehydrogenases)
There is no information available on enzymes that are specifically involved in the biosynthesis of this compound. While enzymes such as ketol-acid reductoisomerase and various dehydrogenases are crucial in the synthesis of structurally related branched-chain amino acids and their derivatives, their role, if any, in the production of this compound is unknown. No enzymatic assays or characterization studies have been published that associate any specific enzyme with the synthesis of this compound.
Genetic Regulation of Biosynthetic Gene Clusters
As no biosynthetic pathway or corresponding enzymes have been identified for this compound, there is no knowledge of any biosynthetic gene clusters or the regulatory mechanisms that would govern its production.
Catabolic Pathways and Biotransformation
Currently, there is no published research detailing the catabolic pathways or biotransformation of this compound.
Microbial Degradation Mechanisms (e.g., β-oxidation variants)
No studies have been identified that investigate the microbial degradation of this compound. Information regarding the susceptibility of this compound to microbial catabolism, including potential breakdown via β-oxidation or other degradative pathways, is not available in the current scientific literature.
Enzymatic Biotransformation in Isolated Systems
There is a lack of data on the enzymatic biotransformation of this compound in isolated systems. Research on specific enzymes that may act upon this substrate, and the resulting metabolites, has not been reported.
Interactions with Biological Macromolecules (in vitro/model systems)
No in vitro or model system studies have been found that describe the interactions of this compound with biological macromolecules.
Enzyme Inhibition and Activation Studies
There are no available studies that have investigated the potential for this compound to act as an inhibitor or activator of any enzyme.
Modulation of Biochemical Processes in Cell-Free or Model Organism Systems
There is no information available on the modulation of biochemical processes by this compound in cell-free assays or model organism systems.
Advanced Analytical and Characterization Methodologies
Chromatographic Separation Techniques for Complex Mixtures
Chromatography is a cornerstone for the analysis of 2-Ethyl-3-hydroxy-3-methylpentanoic acid, enabling its separation from intricate biological or chemical mixtures. The choice of technique is dictated by the analytical objective, whether it is resolving stereoisomers or quantifying the analyte.
Chiral Gas Chromatography for Enantiomeric Purity and Distribution
Due to the presence of two chiral centers, this compound can exist as four stereoisomers. Chiral gas chromatography (GC) is a powerful technique for separating these enantiomers and diastereomers, which is crucial for determining the enantiomeric purity and distribution of the compound.
The direct separation of enantiomers on a chiral stationary phase (CSP) is a primary approach. These phases are typically composed of derivatized cyclodextrins incorporated into a polysiloxane liquid stationary phase. gcms.cz The chiral environment of the column allows for differential interaction with each enantiomer, resulting in different retention times and, thus, separation. gcms.czmdpi.com For hydroxy acids, a common strategy involves derivatization prior to analysis. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. nih.gov For instance, the acid can be converted into a diastereomeric ester, such as an O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester, allowing for effective separation on columns like DB-5 or DB-17. nih.gov The resolution values (Rs) for such separations are often high (≥ 1.4), indicating excellent separation between the enantiomeric peaks. nih.gov
The analysis of different stereoisomers of the closely related 2-hydroxy-3-methylpentanoic acid has been successfully achieved by comparing retention times with synthetically prepared pure standards. researchgate.net This comparative approach is essential for confirming the absolute configuration of each separated isomer.
Table 1: Illustrative Chiral Gas Chromatography Parameters for Hydroxy Acid Enantiomers
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Technique | Derivatization followed by achiral GC | Conversion to diastereomeric esters (e.g., O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester) | nih.gov |
| Stationary Phases | Columns of differing polarity | DB-5 (non-polar), DB-17 (mid-polar) | nih.gov |
| Chiral Selector (for direct analysis) | Macromolecules added to stationary phase | Derivatized cyclodextrins (e.g., permethylated beta-cyclodextrin) | gcms.cz |
| Resolution (Rs) | Measure of peak separation | ≥ 1.4 | nih.gov |
| Identification | Confirmation of enantiomer identity | Matching with retention indices (I) of reference standards | nih.gov |
High-Resolution Liquid Chromatography for Separation and Quantification
High-Resolution Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a versatile and widely used method for the separation and quantification of organic acids from various samples. mdpi.com This technique is well-suited for analyzing this compound, offering robust and reproducible quantification.
In a typical reverse-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. nih.gov For the analysis of carboxylic acids, the mobile phase often consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of compounds with varying polarities. nih.gov
Detection can be accomplished using various detectors, but for quantitative analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. nih.govnih.gov This allows for the accurate measurement of the compound even at very low concentrations in complex biological matrices like plasma or urine. nih.gov Method validation according to regulatory guidelines ensures the accuracy, precision, and stability of the analytical results. nih.gov For instance, validated methods for similar compounds like 3-hydroxypentanoic acid have demonstrated high recovery (>88%) and no significant matrix effects. nih.gov
Table 2: Representative HPLC-MS/MS Method Parameters for Quantification of Hydroxy Acids
| Parameter | Description | Typical Condition | Reference |
|---|---|---|---|
| Column | Stationary Phase | Phenomenex Luna C18 | nih.gov |
| Mobile Phase A | Aqueous Component | Water with 0.1% formic acid | nih.gov |
| Mobile Phase B | Organic Component | Methanol with 0.1% formic acid | nih.gov |
| Elution Mode | Solvent Program | Gradient Elution | nih.gov |
| Detection | Analyzer | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |
| Validated Range (Example) | Linearity of Quantification | 0.078–5 µg/mL (for 3-hydroxypentanoic acid) | nih.gov |
Multidimensional Chromatography Approaches
For exceptionally complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional chromatography provides enhanced separation power. This approach involves coupling two or more independent separation mechanisms. A multidimensional chromatographic approach has been successfully applied to identify novel aroma compounds, including structurally related hydroxy acid esters like ethyl 2-hydroxy-3-methylbutyrate and ethyl 2-hydroxy-4-methylpentanoate, in wine. nist.gov
Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) or heart-cutting multidimensional GC can be employed. In heart-cutting, a specific, unresolved portion of the effluent from the first column is selectively transferred to a second column with a different stationary phase for further separation. This allows for the isolation of target analytes from co-eluting matrix components, leading to improved identification and quantification. The application of such advanced techniques would be highly beneficial for resolving isomers of this compound in challenging matrices like environmental samples or food products.
Mass Spectrometry for Structural Elucidation and Metabolomic Profiling
Mass spectrometry (MS) is an essential tool for the analysis of this compound. It provides critical information on molecular weight, elemental composition, and structural features, making it indispensable for both definitive identification and for its inclusion in broader metabolomic studies.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, a precursor ion corresponding to the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart in predictable ways.
The fragmentation pattern is governed by the functional groups present in the molecule. For a carboxylic acid, characteristic losses include the hydroxyl group (-OH, a loss of 17 Da) and the entire carboxyl group (-COOH, a loss of 45 Da). libretexts.org The presence of a hydroxyl group also promotes the neutral loss of a water molecule (-H₂O, a loss of 18 Da). libretexts.org Cleavage of the carbon-carbon bonds adjacent to the functional groups will also occur, leading to characteristic fragment ions. Analyzing the masses of these product ions allows for the reconstruction of the molecule's structure and the confirmation of its identity.
Table 3: Predicted MS/MS Fragmentation for this compound (C₈H₁₆O₃, MW: 160.11)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Interpretation |
|---|---|---|---|
| 159.1 [M-H]⁻ | H₂O (18.01 Da) | 141.1 | Loss of hydroxyl group and proton |
| 159.1 [M-H]⁻ | CO₂ (44.00 Da) | 115.1 | Decarboxylation |
| 161.1 [M+H]⁺ | H₂O (18.01 Da) | 143.1 | Loss of water |
| 161.1 [M+H]⁺ | HCOOH (46.01 Da) | 115.1 | Loss of formic acid |
| 161.1 [M+H]⁺ | C₂H₅ (Ethyl group, 29.04 Da) | 132.1 | Cleavage at C2-C(ethyl) bond |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass.
The molecular formula for this compound is C₈H₁₆O₃. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. nih.govnih.gov When a sample is analyzed by HRMS, the measured mass is compared to the theoretical mass. A close match (low mass error) provides strong evidence for the proposed elemental formula, thereby confirming the identity of the compound and distinguishing it from other molecules that might have the same nominal mass but a different elemental composition. nih.gov This capability is fundamental in metabolomics for the confident annotation of detected metabolic features. nih.gov
Table 4: Exact Mass Determination by HRMS
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆O₃ | nih.gov |
| Theoretical Monoisotopic Mass | 160.10994 Da | nih.govnih.gov |
| Hypothetical Measured Mass | 160.11011 Da | |
| Mass Difference | 0.00017 Da | |
| Mass Error | 1.06 ppm |
Isotope Tracing via Mass Spectrometry for Pathway Elucidation
Isotope tracing is a powerful technique used to map metabolic pathways and determine the metabolic fate of compounds. nih.gov When coupled with mass spectrometry (MS), it allows researchers to track the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) from labeled precursors into downstream metabolites like "this compound". nih.gov
The general workflow for an isotope tracing experiment to elucidate the pathway of "this compound" would involve introducing a labeled precursor, such as a ¹³C-labeled branched-chain amino acid (e.g., isoleucine), into a biological system. nih.gov Samples would be collected over time and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov The mass spectrometer detects the mass shift in the target molecule and its fragments, indicating the incorporation of the stable isotope.
By analyzing the mass isotopomer distribution, researchers can deduce the specific metabolic reactions that led to the formation of "this compound". For instance, if a fully ¹³C-labeled isoleucine precursor is used, the resulting mass spectrum of the derivatized "this compound" would show a mass increase corresponding to the number of carbon atoms derived from isoleucine. This information is critical for confirming its biochemical origin and understanding its role in metabolic networks. nih.gov
Table 1: Illustrative Mass Isotopomer Distribution for this compound derivative from a ¹³C-labeled Precursor
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
| M+0 | 5 | Unlabeled compound |
| M+1 | 10 | Incorporation of one ¹³C atom |
| M+2 | 15 | Incorporation of two ¹³C atoms |
| M+3 | 25 | Incorporation of three ¹³C atoms |
| M+4 | 20 | Incorporation of four ¹³C atoms |
| M+5 | 15 | Incorporation of five ¹³C atoms |
| M+6 | 10 | Incorporation of six ¹³C atoms |
This table is a hypothetical representation to illustrate the type of data obtained from an isotope tracing experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "this compound". It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule.
While one-dimensional (1D) NMR provides initial information, multi-dimensional (2D) NMR techniques are essential for a complete and unambiguous structural assignment, especially for complex molecules with overlapping signals.
Correlation SpectroscoPY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound", a COSY spectrum would show correlations between the protons of the ethyl group, and between the protons on the carbon backbone, helping to piece together the carbon framework. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. youtube.com This allows for the definitive assignment of which protons are bonded to which carbons. Each CH, CH₂, and CH₃ group in "this compound" would produce a cross-peak in the HSQC spectrum. youtube.com
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H2 | H4, H5 | C2 | C1 (Carboxylic acid), C3, C4 |
| H4, H5 (Ethyl CH₂) | H2, H6 | C4 | C2, C3, C6 |
| H6 (Ethyl CH₃) | H4 | C6 | C4 |
| H7 (Methyl CH₃) | - | C7 | C2, C3, C4 |
This table presents hypothetical expected correlations based on the known structure of the compound.
Quantitative NMR (qNMR) is an analytical method that allows for the determination of the concentration and purity of a substance. Unlike chromatographic methods, qNMR does not require an identical standard of the analyte. The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By integrating the signals of "this compound" and comparing them to a certified internal standard of known concentration, its absolute purity can be determined with high accuracy.
Furthermore, "this compound" has two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. The distinct chemical environments of the nuclei in these different diastereomers can lead to separate signals in a high-resolution NMR spectrum. By carefully integrating these distinct signals, qNMR can be used to determine the ratio of different isomers present in a sample.
Advanced Spectroscopic Techniques for Molecular Structure and Dynamics (e.g., FT-IR, Raman Spectroscopy)
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For "this compound", the FT-IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, superimposed on the C-H stretching vibrations. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The O-H stretching of the tertiary alcohol would also be visible as a distinct band.
Raman Spectroscopy: This technique involves scattering of monochromatic light from a laser. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and C-H bonds of the alkyl portions of "this compound" would produce characteristic signals in the Raman spectrum. The C=O bond, while strong in the IR, is often weaker in the Raman spectrum.
Together, these two techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and providing insights into its molecular structure. researchgate.netresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C=O (Carboxylic Acid) | Stretching | ~1700 (strong) | Moderate |
| C-O (Alcohol/Acid) | Stretching | 1050-1300 | Weak |
| O-H (Alcohol) | Stretching | ~3200-3600 (broad) | Weak |
This table provides expected frequency ranges for the functional groups present in the molecule based on general spectroscopic principles.
Emerging Research Directions and Interdisciplinary Applications
Role as a Chiral Building Block in Asymmetric Organic Synthesis
The presence of two stereocenters in 2-Ethyl-3-hydroxy-3-methylpentanoic acid makes it a potentially valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereoselective synthesis of complex molecules like pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. nih.govnih.gov The development of synthetic routes to enantiomerically pure forms of this acid would be a critical first step.
Strategies for synthesizing chiral β-hydroxy acids often rely on stereoselective aldol (B89426) reactions or the asymmetric hydrogenation of corresponding keto-esters. nih.govorgsyn.org For instance, methods used to synthesize (R)-(+)-3-hydroxy-4-methylpentanoic acid involve aldol additions of chiral acetate (B1210297) reagents. orgsyn.org Similar approaches could theoretically be adapted for this compound. The utility of such a building block lies in its bifunctional nature—the carboxylic acid and hydroxyl group can be selectively modified to construct larger, stereochemically defined molecules. nih.gov
| Asymmetric Synthesis Strategy | Description | Potential Applicability to Target Compound |
|---|---|---|
| Chiral Auxiliary-Mediated Aldol Reaction | An achiral enolate is reacted with an aldehyde in the presence of a chiral auxiliary to induce stereoselectivity. The auxiliary is later removed. | Could be used to control the stereochemistry at both the C2 and C3 positions by reacting a chiral propionate (B1217596) equivalent with butan-2-one. |
| Catalytic Asymmetric Aldol Reaction | Uses a chiral catalyst (e.g., a metal complex with a chiral ligand) to control the stereochemical outcome of the reaction between an enolate and an aldehyde. | A promising, more atom-economical approach to establishing the desired stereocenters. |
| Asymmetric Hydrogenation | Stereoselective reduction of a corresponding β-keto ester using a chiral catalyst, such as a Ru- or Rh-based complex. nih.gov | Requires the synthesis of ethyl 2-ethyl-3-keto-3-methylpentanoate as a precursor, followed by enantioselective reduction. |
Development as a Biochemical Probe for Metabolic Studies
Structurally related short-chain hydroxy fatty acids are known metabolites in various biological systems. For example, 2-hydroxy-3-methylpentanoic acid is an organic acid generated during the metabolism of the branched-chain amino acid L-isoleucine. hmdb.cafoodb.ca Elevated levels of this metabolite are found in patients with metabolic disorders like maple syrup urine disease. hmdb.ca
Given this precedent, this compound could be developed into a biochemical probe to investigate branched-chain amino acid and fatty acid metabolism. nih.govresearchgate.net By isotopically labeling the molecule (e.g., with ¹³C or ²H), researchers could use it in metabolic tracing experiments. Introducing the labeled compound into cell cultures or model organisms and tracking its fate using techniques like mass spectrometry or NMR spectroscopy could help elucidate novel metabolic pathways or identify enzymes that act on branched-chain acyl-CoA structures. Such probes are instrumental in understanding the metabolic flux and regulation within complex biological networks. researchgate.net
Metabolic Engineering and Synthetic Biology Applications for Production Pathways
The fermentative production of specialty chemicals using engineered microorganisms is a cornerstone of modern biotechnology. nih.gov Metabolic engineering and synthetic biology offer powerful tools to construct microbial cell factories for the de novo synthesis of valuable carboxylic acids. researchgate.net While a natural biosynthetic pathway for this compound is not known, a synthetic pathway could be designed and implemented in a host organism like Escherichia coli or Saccharomyces cerevisiae. nih.gov
The production of branched-chain fatty acids in bacteria often starts from precursors derived from branched-chain amino acid metabolism, such as isobutyryl-CoA and 2-methylbutyryl-CoA. researchgate.net A hypothetical pathway for this compound could involve the condensation of two- and three-carbon building blocks derived from central carbon metabolism, followed by stereoselective reduction steps.
Key metabolic engineering strategies could include:
Increasing Precursor Supply: Overexpressing genes involved in the synthesis of key precursors like propionyl-CoA and acetyl-CoA. mdpi.com
Pathway Construction: Introducing heterologous genes encoding enzymes with the desired catalytic activities (e.g., ketol-acid reductoisomerases, dehydrogenases) to form the carbon backbone and introduce the hydroxyl group.
Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from the target molecule, such as those leading to the formation of other organic acids or biomass. nih.gov
Optimizing Cofactor Availability: Ensuring a sufficient supply of reducing equivalents like NADPH, which are often required for hydroxylation and reduction steps in biosynthetic pathways. mdpi.com
| Engineering Target | Strategy | Rationale for Target Compound Production |
|---|---|---|
| Precursor Supply | Overexpress acetyl-CoA and propionyl-CoA synthesis pathways. | Provides the necessary carbon building blocks for the C8 backbone. |
| Key Enzymatic Steps | Introduce genes for condensation (e.g., thiolase) and stereoselective reduction (e.g., reductase, dehydrogenase). | To assemble the carbon chain and install the hydroxyl group with the correct stereochemistry. |
| Competing Pathways | Knock out genes for lactate, succinate, or ethanol (B145695) production. nih.gov | Redirects carbon flux towards the desired synthetic pathway. |
| Cofactor Regeneration | Engineer pathways to enhance NADPH/NADH regeneration. | Ensures the reducing power needed for the biosynthetic enzymes is not limiting. |
Implications in Natural Product Discovery and Characterization
Hydroxy fatty acids are integral components of many natural products, including antibiotics, immunosuppressants, and signaling molecules. The discovery of this compound in a natural source, such as a bacterium, fungus, or plant, would be of significant interest. Its characterization would involve isolation from the biological matrix followed by structural elucidation using spectroscopic methods.
The identification of this compound would prompt further investigation into its biosynthetic origins and its ecological or physiological role. It could be a signaling molecule involved in microbial communication (quorum sensing) or a precursor to a more complex bioactive natural product. The discovery of its biosynthetic gene cluster could also provide novel enzymes for use in synthetic biology applications.
Potential in Environmental Bioremediation Studies
The microbial degradation of organic compounds is a critical process for carbon cycling and the remediation of contaminated environments. Branched-chain carboxylic acids can be utilized as carbon and energy sources by various microorganisms. researchgate.net For instance, studies on the biodegradation of plastics like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) have identified numerous bacterial and fungal strains capable of breaking down polyesters of hydroxy acids. nih.govnih.gov
Research into the environmental fate of this compound would involve studying its biodegradability. Microorganisms isolated from soil or aquatic environments could be screened for their ability to grow on this compound as a sole carbon source. Identifying the microbes and the enzymatic pathways they use for degradation—likely involving initial oxidation and subsequent β-oxidation—could have implications for bioremediation. This knowledge would be valuable for assessing the environmental impact of related industrial chemicals and developing strategies to treat waste streams containing branched-chain organic acids.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-ethyl-3-hydroxy-3-methylpentanoic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step reactions involving hydroxylation, esterification, or hydrogenation. For example, catalytic hydrogenation using Pd/C under H₂ atmosphere (1–3 atm) in methanol or ethanol is effective for reducing keto intermediates . Optimization includes adjusting reaction time (12–24 hours), temperature (25–50°C), and solvent polarity to enhance yield (typically 60–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
Q. How can researchers validate the identity and purity of this compound?
- Use a combination of analytical techniques:
- NMR : Compare and spectra with literature data (e.g., δ ~1.2–1.5 ppm for ethyl/methyl groups; δ ~2.5–3.0 ppm for hydroxyl-bearing carbons) .
- HPLC : Employ reverse-phase C18 columns with UV detection (210–220 nm) and mobile phases like acetonitrile/water (70:30 v/v) for purity assessment (>98%) .
- Melting Point : Compare observed values (e.g., 120–125°C) with reference data to detect impurities .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Critical properties include:
- Solubility : Assess via shake-flask method in water, ethanol, and DMSO. Expected low aqueous solubility (<1 mg/mL) due to hydrophobic substituents .
- LogP : Determine using octanol-water partitioning (estimated ~1.5–2.0 via HPLC retention time correlation) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure this compound be addressed?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric Catalysis : Employ Sharpless dihydroxylation or Evans oxazolidinone auxiliaries to control stereochemistry at the hydroxyl-bearing carbon .
- Computational Modeling : Predict enantiomer stability and reaction pathways using DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-Response Studies : Re-evaluate activity in standardized assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations (0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS/MS to detect in situ degradation products (e.g., lactones or esters) that may interfere with bioactivity .
- Structural Analog Comparison : Test analogs (e.g., 3-hydroxy-3-methylpentanoic acid) to isolate the role of the ethyl group in activity .
Q. How can advanced analytical methods improve detection limits in complex matrices (e.g., serum or environmental samples)?
- Derivatization : Enhance GC-MS sensitivity by silylating hydroxyl groups with BSTFA (e.g., LOD < 0.1 ng/mL) .
- Tandem MS : Use MRM transitions (e.g., m/z 132 → 85 for quantification) to reduce background noise in biological samples .
- Microextraction Techniques : Apply solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with tert-butyl methyl ether for pre-concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
